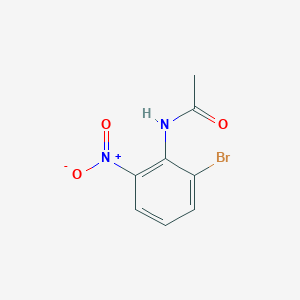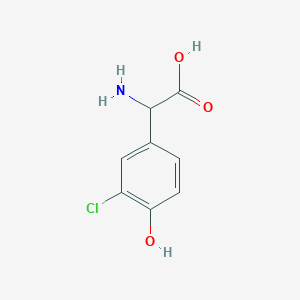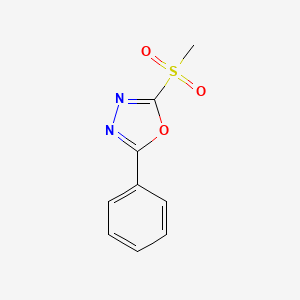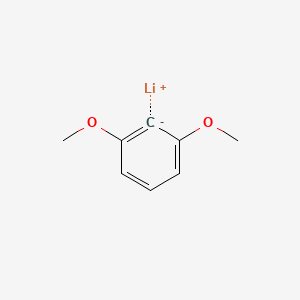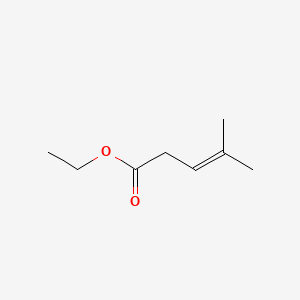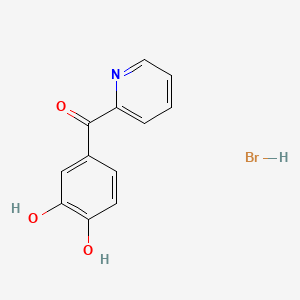
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
Vue d'ensemble
Description
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is a compound that has been studied for its potential applications in various fields . It is a derivative of 9,10-anthraquinone, a compound that is present in many plants and microorganisms . The compound is also synthetically modified with the chloroacetamide fragment .
Synthesis Analysis
The synthesis of new amino acid derivatives of 9,10-anthraquinone was achieved by the interaction of this compound with α-, β- and ω-amino acids . A solution of 0.5 g (0.0017 mol) of this compound in 50 ml of DMSO was supplemented with 0.0017 mol of the corresponding amino acid and 0.47 g (0.0034 mol) of potassium carbonate, mixed at room temperature for 1 h, and then heated to 60°C for 6 h .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C16H10ClNO3/c17-8-14 (19)18-9-5-6-12-13 (7-9)16 (21)11-4-2-1-3-10 (11)15 (12)20/h1-7H,8H2, (H,18,19) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 299.71 . It is a powder with a melting point of 189-190°C .Applications De Recherche Scientifique
Activité Antimicrobienne
Le composé a été utilisé pour synthétiser de nouveaux dérivés d'aminoacides de la 9,10-anthraquinone . Des tests expérimentaux de ces dérivés ont démontré une activité antibactérienne contre Mycobacterium luteum . Ceci suggère des applications potentielles dans le développement de nouveaux agents antimicrobiens .
Activité Antifongique
En plus de ses propriétés antibactériennes, le composé présente également une activité antifongique. Il s'est avéré efficace contre Aspergillus niger et Candida tenuis . Cela indique son utilisation potentielle dans le traitement des infections fongiques .
Action Antioxydante
Le programme informatique PASS a prédit que les nouveaux dérivés d'aminoacides synthétisés du composé pourraient avoir des actions antioxydantes . Cela suggère que le composé pourrait être utilisé dans le développement de thérapies antioxydantes .
Action Antitumorale
Le même programme informatique a également identifié la nécessité de poursuivre l'étude des actions antitumorales des nouveaux dérivés d'aminoacides synthétisés . Cela indique des applications potentielles dans la recherche et le traitement du cancer .
Activité Antivirale
La prédiction in silico produite à l'aide du programme informatique PASS pour de nouveaux dérivés d'aminoacides du composé a permis de sélectionner des composés potentiels pour la synthèse et de déterminer la direction de l'étude de leurs activités biologiques, y compris l'activité antivirale .
Activité Immunostimulante
La même prédiction in silico a également suggéré une activité immunostimulante potentielle . Cela suggère que le composé pourrait être utilisé dans le développement de thérapies pour stimuler le système immunitaire .
Utilisation dans la Laque
Le dérivé GABA du composé a été utilisé comme agent antifongique en perspective sous forme de laque . Cela suggère des applications potentielles dans le développement de revêtements antifongiques .
Synthèse de Dérivés d'Aminoacides
Le composé a été utilisé pour synthétiser de nouveaux dérivés d'aminoacides de la 9,10-anthraquinone . Ces dérivés ont des applications potentielles dans divers domaines, y compris la médecine, en raison de leur implication dans le métabolisme de l'azote et la synthèse des protéines, des enzymes, des hormones, etc., nécessaires au fonctionnement normal de l'organisme .
Mécanisme D'action
Target of Action
The primary targets of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide are certain types of bacteria and fungi. Experimental testing has demonstrated its antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .
Mode of Action
It is known that it interacts with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone . These derivatives are believed to interfere with the normal functioning of the target organisms, leading to their inhibition or death .
Biochemical Pathways
Given its interaction with amino acids, it is likely that it affects protein synthesis and other processes dependent on these molecules .
Result of Action
The result of the action of this compound is the inhibition of growth or death of the target organisms. This is achieved through its interaction with amino acids and the subsequent disruption of essential biochemical processes .
Avantages Et Limitations Des Expériences En Laboratoire
CDDO-Im has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, CDDO-Im can be expensive and may not be readily available in some labs. It also has a low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of CDDO-Im. One area of research is the development of more potent analogs of CDDO-Im. Another area of research is the study of CDDO-Im in combination with other drugs for the treatment of various diseases. The potential use of CDDO-Im in combination with immunotherapy for cancer treatment is also an area of active research. Additionally, the study of the pharmacokinetics and pharmacodynamics of CDDO-Im is an important area of research for its clinical development.
Conclusion:
CDDO-Im is a synthetic triterpenoid compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in cancer, neurodegenerative diseases, cardiovascular diseases, and autoimmune disorders. CDDO-Im exerts its effects through multiple mechanisms, including the activation of the Nrf2 pathway and the inhibition of NF-κB and STAT3. CDDO-Im has several advantages for lab experiments, but it can be expensive and has a low solubility in water. There are several future directions for the study of CDDO-Im, including the development of more potent analogs and the study of its pharmacokinetics and pharmacodynamics.
Safety and Hazards
The safety information available indicates that the compound is labeled with the GHS07 pictogram, which denotes that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken while handling it .
Analyse Biochimique
Biochemical Properties
The interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids has been used to synthesize new amino-acid derivatives of 9,10-anthraquinone
Cellular Effects
The cellular effects of this compound are not well studied. The compound has been used as an antifungal agent in the form of lacquer , suggesting it may have some effects on fungal cells
Molecular Mechanism
It is known to interact with amino acids to form new derivatives
Propriétés
IUPAC Name |
2-chloro-N-(9,10-dioxoanthracen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-8-13(19)18-12-7-3-6-11-14(12)16(21)10-5-2-1-4-9(10)15(11)20/h1-7H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDOTSUXGLXEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389226 | |
| Record name | 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20149-91-1 | |
| Record name | 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1623327.png)
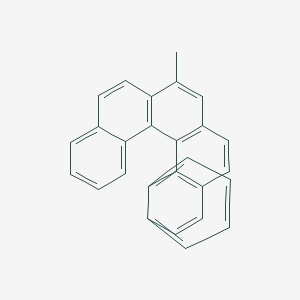

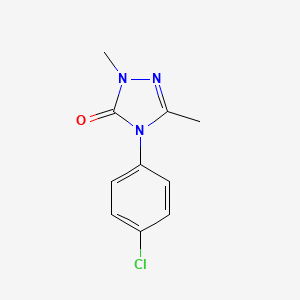
![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1623334.png)
